methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including an acetyloxy group, a chlorine atom, and a methyl group
Preparation Methods
The synthesis of methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with appropriate reagents to introduce the acetyloxy and chloro substituents . The reaction conditions often include the use of anhydrous potassium carbonate in dry solvents such as acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide
Scientific Research Applications
Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity . The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific biological context and the presence of other functional groups.
Comparison with Similar Compounds
Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other coumarin derivatives, such as:
7-(Acetyloxy)-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-8-yl acetate: This compound has a similar chromen-2-one core but differs in the substituents, which can lead to different chemical reactivity and biological activity.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(7-acetyloxy-6-chloro-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO6/c1-7-9-4-11(16)13(21-8(2)17)6-12(9)22-15(19)10(7)5-14(18)20-3/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQUCVOQUVOXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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